

#### JH-X-119-01 IRAK1 covalent inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | JH-X-119-01 |           |
| Cat. No.:            | B10825151   | Get Quote |

An In-depth Technical Guide to **JH-X-119-01**: A Covalent IRAK1 Inhibitor For Researchers, Scientists, and Drug Development Professionals

#### Introduction

JH-X-119-01 is a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical serine/threonine kinase in innate immune signaling pathways.[1][2][3][4][5] Dysregulation of IRAK1 is implicated in various neoplastic disorders, particularly in B-cell lymphomas with MYD88 mutations, such as Waldenström's macroglobulinemia (WM) and the ABC subtype of Diffused Large B-cell Lymphoma (DLBCL).[1][3][6] JH-X-119-01 was developed as a selective probe to investigate IRAK1 biology and for potential therapeutic development.[1][7] This document provides a comprehensive technical overview of its biochemical properties, mechanism of action, and the experimental protocols used for its characterization.

#### **Mechanism of Action**

**JH-X-119-01** functions as an irreversible inhibitor of IRAK1.[1][7] It contains an acrylamide "warhead" that forms a covalent bond with a specific cysteine residue, C302, within the kinase domain of IRAK1.[1][4][7] This covalent modification permanently inactivates the enzyme, blocking its downstream signaling functions. The importance of this covalent interaction is highlighted by the significantly reduced potency of its reversible analogue.[6] Mass spectrometry studies have confirmed that **JH-X-119-01** preferentially labels C302 over other cysteine residues like C307.[1][6]



# **Quantitative Data Summary**

The inhibitory activity and selectivity of **JH-X-119-01** have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

**Table 1: Biochemical Activity and Selectivity** 

| Target      | Parameter                    | Value Value              | Notes                                                                                                                        |
|-------------|------------------------------|--------------------------|------------------------------------------------------------------------------------------------------------------------------|
| IRAK1       | IC50                         | 9 nM                     | Apparent IC50 in a biochemical assay.[1] [4][5][6][8][9]                                                                     |
| IRAK4       | % Inhibition                 | No inhibition            | Tested at concentrations up to 10 μΜ.[1][6][8]                                                                               |
| YSK4        | IC50                         | 57 nM                    | Off-target kinase.[1][4]<br>[6]                                                                                              |
| MEK3        | -                            | Identified as off-target | IC <sub>50</sub> not determined<br>due to lack of<br>commercially<br>available assays at<br>the time of the study.<br>[1][6] |
| Kinome Scan | Selectivity Score<br>(S(10)) | 0.01                     | Scanned against 468 kinases at 1 µM, indicating exceptional selectivity.[1][4][6]                                            |

**Table 2: Cellular Activity** 



| Cell Lines                                        | Mutation<br>Status | Parameter | Value Range    | Notes                                                                                             |
|---------------------------------------------------|--------------------|-----------|----------------|---------------------------------------------------------------------------------------------------|
| WM, DLBCL,<br>and other<br>lymphoma cell<br>lines | MYD88 mutated      | EC50      | 0.59 - 9.72 μM | Demonstrates moderate cytotoxic activity in cancer cell lines dependent on IRAK1 signaling.[1][6] |

# **Signaling Pathway**

IRAK1 is a key mediator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are fundamental to the innate immune response.[10][11][12][13] Upon receptor activation by pathogens or cytokines, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK family kinases, including IRAK1.[1][11][12] Activated IRAK1 then dissociates from the receptor complex and interacts with TRAF6, leading to the activation of downstream pathways, most notably the NF-kB and MAPK pathways, which drive the expression of pro-inflammatory genes.[11][12][13] In certain B-cell lymphomas, a common L265P mutation in MYD88 leads to constitutive activation of this pathway, promoting malignant cell survival and proliferation.[1][13]



Click to download full resolution via product page

**Caption:** The IRAK1 signaling pathway and the inhibitory action of **JH-X-119-01**.



### **Experimental Protocols**

The following are detailed methodologies for the key experiments used to characterize **JH-X-119-01**.

### **Biochemical Kinase Assay (IRAK1 Inhibition)**

- Objective: To determine the in vitro potency (IC50) of JH-X-119-01 against IRAK1.
- Methodology: A fixed time-point biochemical assay was likely performed.
  - Recombinant human IRAK1 enzyme is incubated with a range of concentrations of JH-X-119-01 in assay buffer.
  - The reaction is initiated by the addition of ATP and a suitable peptide substrate.
  - The mixture is incubated for a specified time at a controlled temperature (e.g., 30°C).
  - The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is
    often done using methods like ADP-Glo™ Kinase Assay, which measures ADP production
    as an indicator of kinase activity.
  - The percentage of inhibition at each concentration is calculated relative to a DMSO control.
  - IC<sub>50</sub> values are determined by fitting the dose-response data to a four-parameter logistic equation using graphing software.

#### **Intact Protein Mass Spectrometry for Covalent Labeling**

- Objective: To confirm that **JH-X-119-01** forms a covalent bond with IRAK1.
- Methodology:
  - Recombinant IRAK1 protein is incubated with an excess of JH-X-119-01 or a DMSO vehicle control for a set period.
  - The samples are subjected to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.



 The total mass of the protein is measured. A mass shift corresponding to the molecular weight of JH-X-119-01 (452.47 g/mol) in the inhibitor-treated sample compared to the control confirms the formation of a covalent adduct.[7]

### Peptide Mapping by Nanoflow LC-MS/MS

- Objective: To identify the specific amino acid residue (C302) that is covalently modified by JH-X-119-01.
- · Methodology:
  - IRAK1 protein, covalently labeled with JH-X-119-01 as described above, is subjected to proteolytic digestion (e.g., using trypsin).
  - The resulting peptide mixture is analyzed by nanoflow liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[1]
  - The MS/MS fragmentation spectra of the peptides are analyzed to identify the peptide containing the covalent modification.
  - The specific site of modification (C302) is pinpointed by identifying the fragment ions that carry the mass of the inhibitor.[1][6]





Click to download full resolution via product page

**Caption:** Workflow for the characterization of **JH-X-119-01**.

### **Cellular Proliferation/Viability Assays**

- Objective: To determine the cytotoxic effects (EC50) of JH-X-119-01 on cancer cell lines.
- Methodology:
  - Cells (e.g., MYD88-mutated DLBCL and WM cell lines) are seeded in 96-well plates and allowed to adhere overnight.[1]
  - Cells are treated with a serial dilution of JH-X-119-01 for a specified duration (e.g., 72 hours).
  - Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.



- · Luminescence is read on a plate reader.
- EC<sub>50</sub> values are calculated by normalizing the data to DMSO-treated controls and fitting to a dose-response curve.

### **Synergy Studies**

- Objective: To evaluate if JH-X-119-01 acts synergistically with other targeted agents like the BTK inhibitor ibrutinib.[1]
- · Methodology:
  - Cancer cells are treated with varying concentrations of JH-X-119-01 and ibrutinib, both alone and in combination, across a dose matrix.
  - Cell viability is measured after a set incubation period.
  - The results are analyzed using the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1]

### Conclusion

**JH-X-119-01** is a well-characterized, potent, and highly selective covalent inhibitor of IRAK1.[1] Its demonstrated ability to irreversibly bind to C302 allows for the specific interrogation of IRAK1-dependent signaling.[1][7] With proven anti-proliferative activity in MYD88-mutated B-cell lymphoma cell lines and synergistic effects with clinically relevant inhibitors, **JH-X-119-01** stands as a valuable chemical probe for basic research and a foundational tool for the development of novel therapeutics targeting IRAK1-driven diseases.[1][7]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. JH-X-119-01 | IRAK | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. JH-X-119-01 | IRAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. iwmf.com [iwmf.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRAK1 Wikipedia [en.wikipedia.org]
- 12. Interleukin Receptor Associated Kinase 1 Signaling and Its Association with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interleukin-1 receptor associated kinase Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [JH-X-119-01 IRAK1 covalent inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10825151#jh-x-119-01-irak1-covalent-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com